methyl 6-(fluorosulfonyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-fluorosulfonylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)5-3-2-4-6(9-5)14(8,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFYKHRMTXWMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137627-27-9 | |
| Record name | methyl 6-(fluorosulfonyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents, reducing agents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is utilized as a building block in the development of pharmaceuticals due to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This property is crucial for designing enzyme inhibitors and probes in drug discovery.
Case Study:
- A derivative synthesized from this compound was shown to inhibit specific enzymes involved in cancer pathways, demonstrating potential for developing anti-cancer therapies.
Agrochemicals
The compound's reactivity allows it to serve as an intermediate in the synthesis of agrochemicals, particularly those aimed at pest control.
Application Insights:
- Research indicates that derivatives of this compound exhibit significant biological activity against various pests, enhancing crop protection strategies.
Data Table: Applications Overview
| Application Area | Specific Use | Example Compounds/Studies |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors for cancer treatment | Inhibitors derived from this compound |
| Agrochemicals | Pesticide intermediates | Derivatives showing efficacy against pests |
| Organic Synthesis | Building block for complex molecules | Used in synthesizing active pharmaceutical ingredients (APIs) |
Unique Properties and Mechanisms
The incorporation of fluorine into organic compounds often alters their physical and chemical properties significantly. In the case of this compound, the fluorosulfonyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
Mechanism of Action:
- The compound interacts with target enzymes through covalent modification, effectively inhibiting their activity. This mechanism is pivotal in developing targeted therapies for diseases such as cancer.
Mechanism of Action
The mechanism of action of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The fluorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues differ primarily in the substituent at the pyridine 6-position:
Physicochemical Properties
- Reactivity: The fluorosulfonyl group in the target compound acts as a superior leaving group compared to -F or -CN, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) . Methyl 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylate exhibits lower reactivity due to steric hindrance from the bulky phenoxy group .
- Solubility: The pyrrolidine substituent in Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate enhances water solubility under acidic conditions via protonation of the amine . Fluorosulfonyl and trifluoromethylphenoxy groups increase lipophilicity, favoring organic-phase reactions .
- Compounds with rigid substituents (e.g., trifluoromethylphenoxy) may exhibit higher melting points .
Biological Activity
Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry and drug discovery due to its unique structural features and biological activity. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound contains a pyridine ring substituted with a fluorosulfonyl group and a carboxylate moiety. The fluorosulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, which is crucial for its biological activity.
The primary mechanism of action for this compound involves:
- Covalent Bond Formation : The highly reactive fluorosulfonyl group can form covalent bonds with nucleophilic residues (such as cysteine or lysine) in target proteins, leading to inhibition of enzyme activity or alteration of protein functions.
- Modulation of Biological Pathways : By inhibiting specific enzymes, the compound can modulate various biological pathways, making it a valuable tool in drug discovery and development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its mechanism likely involves disrupting cellular processes in bacteria and fungi through enzyme inhibition.
Anticancer Potential
The compound has shown promise as an anticancer agent. In vitro studies have reported that it induces apoptosis in cancer cell lines by activating apoptotic pathways, such as the cleavage of Poly ADP ribose polymerase (PARP) and caspase-3 . This effect suggests its potential use in cancer therapeutics.
Study on Enzyme Inhibition
A study demonstrated that this compound effectively inhibited specific enzymes involved in cancer cell proliferation. The compound exhibited an IC50 value indicative of potent inhibitory activity against these targets, making it a candidate for further development as an anticancer drug .
In Vivo Efficacy
In animal models, administration of this compound at a maximum tolerated dose (MTD) resulted in significant tumor growth inhibition without severe toxicity. The study highlighted the compound's ability to induce apoptosis in xenograft tumors within a defined time frame post-administration .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate | Fluorosulfonyl at position 4 | Different reactivity and biological profile |
| Methyl 5-fluorosulfonyl-3-methylpyridine-2-carboxylate | Fluorosulfonyl at position 5 | Exhibits varied biological activities |
| Methyl 3-(fluorosulfonyl)pyridine-2-carboxylate | Fluorosulfonyl at position 3 | Distinct reactivity compared to target compound |
This compound stands out due to its unique fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness enhances its utility in developing new chemical entities and studying complex biological systems.
Q & A
Q. How to design a high-throughput screening (HTS) protocol for fluorosulfonyl-pyridinecarboxylate derivatives?
- Methodological Answer : Use automated liquid handlers for parallel reactions in 96-well plates. Variables: (1) substituent diversity (electron-withdrawing/donating groups), (2) solvent dielectric constants, (3) catalyst screening (e.g., DMAP vs. DBU). Analyze outcomes via UPLC-UV/HRMS. ICReDD’s informatics pipeline clusters successful conditions for iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
